Cas no 866039-69-2 (methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate)
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methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
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- METHYL 3-([(E)-(DIMETHYLAMINO)METHYLIDENE]AMINO)-1-BENZOFURAN-2-CARBOXYLATE
- methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate
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methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 5W-0241-5G |
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 5g |
£3080.00 | 2023-09-07 | |
Key Organics Ltd | 5W-0241-5MG |
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 5mg |
£46.00 | 2023-09-07 | |
Key Organics Ltd | 5W-0241-10MG |
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 10mg |
£63.00 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1528128-1g |
Methyl (E)-3-(((dimethylamino)methylene)amino)benzofuran-2-carboxylate |
866039-69-2 | 98% | 1g |
¥10626.00 | 2024-04-28 | |
A2B Chem LLC | AI74618-1g |
Methyl 3-[(e)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 1g |
$1295.00 | 2024-04-19 | |
A2B Chem LLC | AI74618-5g |
Methyl 3-[(e)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 5g |
$4744.00 | 2024-04-19 | |
Key Organics Ltd | 5W-0241-0.5G |
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 0.5g |
£385.00 | 2023-09-07 | |
Key Organics Ltd | 5W-0241-1MG |
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 1mg |
£37.00 | 2023-09-07 | |
Apollo Scientific | OR32922-1g |
Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate |
866039-69-2 | tech | 1g |
£1078.00 | 2025-02-20 | |
Key Organics Ltd | 5W-0241-1G |
methyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-benzofuran-2-carboxylate |
866039-69-2 | >90% | 1g |
£770.00 | 2023-09-07 |
methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate Related Literature
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N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
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Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
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Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
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Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
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5. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660
Additional information on methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate
Introduction to Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate (CAS No. 866039-69-2)
Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate, a compound with the CAS number 866039-69-2, is a sophisticated organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and potential applications in drug development.
The molecular structure of Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate features a benzofuran core substituted with a carboxylate group at the 2-position and an amino group at the 3-position, further functionalized with an (E)-[(dimethylamino)methylidene] side chain. This unique structural arrangement imparts distinct chemical properties and reactivity patterns, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzofuran derivatives due to their ability to interact with various biological targets. The presence of the dimethylamino group in the side chain of Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate suggests possible applications in modulating enzyme activities and receptor interactions, which are crucial for developing novel therapeutic agents.
One of the most compelling aspects of this compound is its potential role in the development of anticancer agents. Benzofuran derivatives have been shown to exhibit inhibitory effects on several cancer-related enzymes and pathways. For instance, studies have demonstrated that certain benzofuran compounds can interfere with the activity of kinases and other enzymes involved in tumor growth and progression. The specific structural features of Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate may enable it to interact with these targets in a unique manner, offering new insights into cancer therapy strategies.
Additionally, this compound has shown promise in antimicrobial research. The benzofuran core is known to possess antimicrobial properties, and modifications such as the introduction of an amino group can enhance these effects. Preliminary studies have indicated that Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate may exhibit activity against various bacterial and fungal strains, making it a potential candidate for developing novel antimicrobial drugs. The dimethylation of the amino group could further improve its stability and bioavailability, enhancing its therapeutic efficacy.
The synthesis of Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The key steps typically include condensation reactions, cyclization processes, and functional group transformations. Advanced synthetic techniques such as catalytic hydrogenation and protective group strategies are often employed to achieve the desired product structure. The efficiency of these synthetic routes is crucial for large-scale production and further pharmacological evaluation.
In terms of pharmacokinetic properties, Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate may exhibit interesting absorption, distribution, metabolism, and excretion (ADME) profiles. The presence of polar functional groups such as the carboxylate and amino groups can influence its solubility and permeability across biological membranes. Understanding these properties is essential for predicting its bioavailability and designing effective drug delivery systems. Computational modeling techniques are often used to predict ADME properties before experimental validation.
The toxicological profile of this compound is another critical aspect that needs thorough investigation. While benzofuran derivatives have been studied extensively for their biological activities, comprehensive toxicological assessments are necessary to ensure safety in preclinical and clinical settings. In vitro toxicity assays can provide initial insights into potential adverse effects, while animal models can offer more detailed information on systemic toxicity. These studies are essential for evaluating the safety margin and potential therapeutic index of Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate before it can be considered for human trials.
The development of new pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate exemplifies how a structurally complex molecule can serve as a starting point for discovering novel therapeutic agents. Its unique combination of functional groups makes it a versatile scaffold for further derivatization and optimization. By leveraging modern synthetic methods and computational tools, researchers can rapidly explore its pharmacological potential and identify lead compounds with improved efficacy and safety profiles.
In conclusion, Methyl 3-[(E)-[(dimethylamino)methylidene]amino]-1-benzofuran-2-carboxylate (CAS No. 866039-69-2) is a promising compound with significant applications in anticancer and antimicrobial research. Its complex structure offers unique opportunities for drug discovery, while its functional groups provide multiple points for interaction with biological targets. Further research is needed to fully elucidate its pharmacological properties, but preliminary findings suggest that it could be a valuable addition to the arsenal of therapeutic agents being developed today.
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